![molecular formula C12H25N3O5S B13851943 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methylsulfanyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butoxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from sulfoxides or sulfones.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and protein synthesis.
類似化合物との比較
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid with similar structural features but lacking the methylsulfanyl group.
2-Amino-4-methylsulfanylbutanoic acid: Contains the methylsulfanyl group but lacks the hexanoic acid moiety.
Uniqueness
6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C12H25N3O5S |
|---|---|
分子量 |
323.41 g/mol |
IUPAC名 |
6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3) |
InChIキー |
SGTFBBAHFWVVKS-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


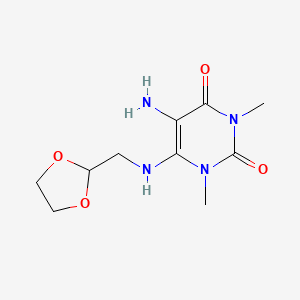
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)


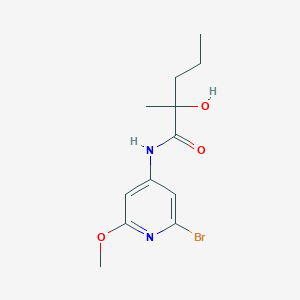
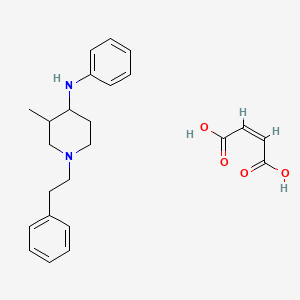
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
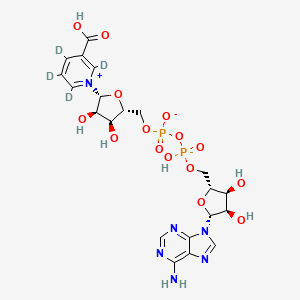
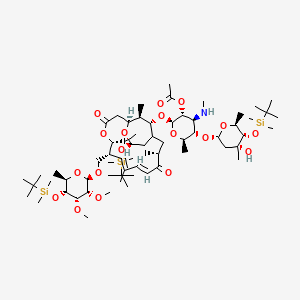
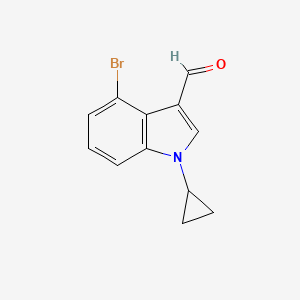



![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
